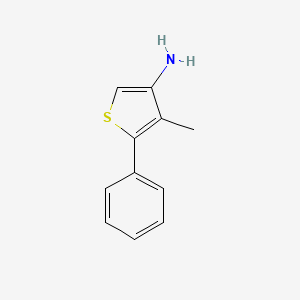

4-Methyl-5-phenylthiophen-3-amine

Description

4-Methyl-5-phenylthiophen-3-amine is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at position 4, a phenyl group at position 5, and an amine group at position 3.

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

4-methyl-5-phenylthiophen-3-amine |

InChI |

InChI=1S/C11H11NS/c1-8-10(12)7-13-11(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |

InChI Key |

ALLLREMPJAZCKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting materials : α-thiocyanatoacetophenone (bearing the phenyl substituent), cyanothioacetamide (providing the amino and cyano functionalities), and an aldehyde or methyl-substituted amine to introduce the methyl group.

- Catalyst : Potassium hydroxide (KOH) in ethanol or other alcoholic solvents.

- Conditions : Reflux or mild heating for 0.5 to 2 hours.

- Mechanism : Michael addition of cyanothioacetamide to α-thiocyanatoacetophenone, followed by intramolecular nucleophilic cyclization and elimination steps to form the thiophene ring.

Yields and Solvent Effects

| Entry | Reagents (molar ratio) | Solvent | Conditions | Product Yield (%) |

|---|---|---|---|---|

| 1 | α-thiocyanatoacetophenone + 4-methylaniline (1.05 equiv) | Ethanol (EtOH) | Reflux | 69 |

| 2 | Same as entry 1 | Dimethylformamide (DMF) | Reflux | 44 |

| 3 | Same as entry 1 (2 equiv amine) | DMF | Reflux | 43 |

| 4 | Same as entry 1 | Methanol (MeOH) | Reflux | 63 |

| 5 | Same as entry 1 | Isopropanol (i-PrOH) | Reflux | 61 |

Note: An excess of aqueous formaldehyde (about 10-fold) is used in the cyclization step to form the final amino-substituted thiophene derivatives.

Alternative Preparation via Esterification and Hydrolysis

Another approach involves multi-step synthesis starting from pyrrole derivatives, followed by functional group transformations to introduce the amino group on the thiophene ring:

- Initial formation of 3-hydroxy pyrroles substituted with phenyl groups.

- Hydrolysis under mild basic conditions (e.g., methanol and 2N sodium hydroxide) at low temperatures (-15 to 10 °C) to isolate intermediate compounds as crystalline solids.

- Esterification using anhydrous solvents (tetrahydrofuran or diethyl ether) with organic bases (pyridine) and acids (trifluoroacetic acid) to introduce amino acid or peptide residues.

- Purification through crystallization from ethanol and filtration.

This method is more complex and involves careful temperature control and solvent management to achieve the desired amino-substituted thiophene derivatives.

Microwave-Assisted and Conventional Synthesis of Related Thiophene Amines

Microwave-assisted synthesis has been applied for related thiophene derivatives, improving reaction times and yields:

- Reactants such as 2-amino-4,5-substituted thiophene-3-carbonitriles are treated with phosphorus oxychloride (POCl3) in aliphatic acids under reflux or microwave irradiation.

- The reaction mixture is quenched in ice-cold water, and the product is purified by recrystallization.

- This method offers a rapid and efficient route to substituted thiophene amines, potentially adaptable for 4-methyl-5-phenylthiophen-3-amine.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition + Cyclization | α-thiocyanatoacetophenone, cyanothioacetamide, 4-methylaniline | KOH, EtOH/MeOH/DMF, reflux | 43–69 | Mild conditions, metal-free, atom-economic |

| Esterification + Hydrolysis | 3-hydroxy pyrroles with phenyl substituent | Methanol + 2N NaOH, pyridine, trifluoroacetic acid, THF | ~41 (crude) | Multi-step, temperature sensitive |

| Microwave Assisted Synthesis | 2-amino-4,5-substituted thiophene-3-carbonitriles | POCl3, aliphatic acid, microwave or reflux | Not specified | Rapid, efficient, scalable |

Research Findings and Mechanistic Insights

- Density Functional Theory (DFT) studies reveal that the Michael addition and subsequent cyclization proceed via formation of a Michael adduct, which then cyclizes either by intramolecular nucleophilic substitution or nucleophilic addition followed by elimination, depending on stereochemistry.

- The reactions are generally performed under metal-free conditions, avoiding toxic byproducts and volatile solvents.

- The choice of solvent significantly affects yield, with ethanol providing the best balance of solubility and reaction rate.

- The amino group at position 3 is introduced via nucleophilic amination facilitated by formaldehyde and primary amines under Mannich-type conditions, enabling structural diversity in the final products.

Chemical Reactions Analysis

4-Methyl-5-phenylthiophen-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones.

Scientific Research Applications

4-Methyl-5-phenylthiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylthiophen-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs. Methyl : The trifluoromethyl analog (CAS 256427-77-7) exhibits increased molecular weight (~269 vs. ~215) and lipophilicity, likely enhancing membrane permeability but complicating aqueous solubility .

- Pyrimidine Derivatives : Compound 10a demonstrates how incorporating a pyrimidine ring (vs. a simple thiophene) increases molecular complexity and bioactivity, achieving 78.5% synthesis yield under reflux conditions .

Pharmacological Activity Trends

- Anti-inflammatory Activity: Compound 10a (pyrimidine-thiophene hybrid) showed notable anti-inflammatory effects, attributed to its trifluoromethyl and ethoxy substituents stabilizing interactions with cyclooxygenase enzymes .

- Antimicrobial Potential: Mannich bases derived from thiophene scaffolds (e.g., ) are historically associated with antibacterial and antifungal activity due to their electrophilic ketone and thiol groups .

- Safety Profiles : The trifluoromethyl analog () requires stringent handling (100% concentration), suggesting higher toxicity compared to methyl-substituted variants, though direct data for 4-Methyl-5-phenylthiophen-3-amine are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.